1H-Thiazolo[4,5-E][1,3,4]thiadiazine
Description
Significance of Nitrogen and Sulfur Containing Heterocycles in Contemporary Chemical Research
Heterocyclic compounds containing nitrogen (N) and sulfur (S) atoms are cornerstones of contemporary chemical research, largely due to their ubiquitous presence in nature and their diverse applications. researchgate.net These scaffolds are integral to the structure of essential biological molecules, including DNA, RNA, vitamins, and hormones. researchgate.netnih.gov The presence of heteroatoms like nitrogen and sulfur imparts unique physicochemical properties, such as altered electron distribution, lipophilicity, and hydrogen bonding capabilities, which are distinct from their carbocyclic counterparts. researchgate.netresearchgate.net
This structural and electronic diversity makes N- and S-containing heterocycles privileged scaffolds in several scientific domains:
Medicinal Chemistry: A significant percentage of FDA-approved small-molecule drugs feature a heterocyclic component, with nitrogen and sulfur rings being particularly prominent. nih.govparchem.com Their ability to mimic natural metabolites and interact with biological targets makes them invaluable in drug design. nih.gov
Agrochemicals: Many successful fungicides, herbicides, and insecticides are based on heterocyclic structures, demonstrating their importance in crop protection and food security. researchgate.net
Materials Science: The unique electronic properties of these compounds have led to their use in developing advanced materials, such as molecular conductors, magnets, and optical devices. researchgate.net
The ongoing exploration of N- and S-containing heterocycles is driven by the quest for novel molecules with enhanced efficacy and specific functionalities, addressing challenges from drug resistance to the development of next-generation technologies. researchgate.netresearchgate.net
Overview of Thiazole (B1198619) and Thiadiazine Ring Systems in Medicinal Chemistry
The thiazole and thiadiazine rings are two important classes of N- and S-containing heterocycles that serve as core components in a multitude of medicinally active compounds.
Thiazole: This five-membered aromatic ring containing one sulfur and one nitrogen atom is a prominent pharmacophore in medicinal chemistry. ekb.eg Its derivatives exhibit a vast spectrum of biological activities. ekb.eg The thiazole ring is a structural component in over 18 FDA-approved drugs, highlighting its clinical significance. ekb.eg
Thiadiazine: Thiadiazines are six-membered heterocyclic compounds containing one sulfur and two nitrogen atoms. nih.gov Depending on the relative positions of the heteroatoms, several isomers exist, such as 1,2,4-thiadiazine and 1,3,4-thiadiazine. nih.gov Though perhaps less explored than the five-membered thiadiazoles, thiadiazine scaffolds are of growing interest and are found in compounds with a range of pharmacological properties. ekb.egnih.gov The fusion of these rings into a single molecular entity is a key strategy in modern drug discovery.
| Ring System | Core Structure | Key Biological Activities Reported in Derivatives |
| Thiazole | Anticancer mdpi.com, Antimicrobial ekb.eg, Anti-inflammatory ekb.eg, Antiviral, Antidiabetic mdpi.com | |
| 1,3,4-Thiadiazine | Anticancer nih.gov, Antiviral nih.gov, Anti-inflammatory nih.gov, Antimicrobial ekb.eg |
Rationale for Academic Research into Fused Thiazole-Thiadiazine Scaffolds, specifically 1H-Thiazolo[4,5-E]researchgate.netnih.govparchem.comthiadiazine
The principle of molecular hybridization, which involves combining two or more pharmacophores, is a powerful strategy in drug discovery. Fusing distinct heterocyclic rings, such as thiazole and thiadiazine, creates a novel, rigid scaffold with a unique three-dimensional arrangement of atoms. This approach is driven by several key rationales:
Synergistic or Novel Activity: Combining two known bioactive rings can lead to compounds with enhanced potency, a broader spectrum of activity, or entirely new biological functions not present in the individual components. nih.gov
Conformational Rigidity: Fused systems have reduced conformational flexibility. This rigidity can lead to more specific interactions with biological targets, potentially increasing selectivity and reducing off-target effects.
Exploration of New Chemical Space: The synthesis of novel fused systems like 1H-Thiazolo[4,5-E] researchgate.netnih.govparchem.comthiadiazine (CAS Number: 958879-95-3) allows chemists to explore uncharted areas of chemical space, providing new molecular starting points for drug discovery and materials science programs. parchem.commdpi.com
While extensive research exists on individual thiazole and thiadiazine rings, and on related fused systems like triazolo-thiadiazines, the specific scaffold of 1H-Thiazolo[4,5-E] researchgate.netnih.govparchem.comthiadiazine is a subject of more specialized research. nih.govnih.gov Academic inquiry into such novel systems is aimed at synthesizing these molecules, characterizing their fundamental chemical and physical properties, and evaluating their potential as scaffolds for new functional molecules.
Historical Context of Thiazolo-Thiadiazine Chemistry and Related Fused Systems
The chemistry of heterocycles has evolved significantly over the past century. The first 1,3,4-thiadiazole (B1197879) was described in the late 19th century, marking an early milestone in the field. mdpi.com Initial research focused on the synthesis and characterization of simple, monocyclic systems.
In recent decades, synthetic organic chemistry has seen a major push toward the creation of more complex, polycyclic molecules. This has led to the development of sophisticated methods for synthesizing fused heterocyclic systems. The literature documents numerous examples of fusing five-membered rings with six-membered rings, such as the synthesis of triazolo-thiadiazines, thiazolo-pyrimidines, and imidazo-triazines. nih.govbeilstein-journals.orgnih.gov These efforts are driven by the recognition that molecular complexity can translate to functional novelty. The investigation of the 1H-Thiazolo[4,5-E] researchgate.netnih.govparchem.comthiadiazine ring system is a logical continuation of this trend, representing the ongoing effort to build novel molecular architectures from well-established heterocyclic building blocks.
Detailed Research Findings
While specific research findings for the parent compound 1H-Thiazolo[4,5-E] researchgate.netnih.govparchem.comthiadiazine are not widely published, the spectroscopic characteristics of closely related fused systems, such as the researchgate.netparchem.comresearchgate.nettriazolo[3,4-b] researchgate.netnih.govparchem.comthiadiazine scaffold, provide insight into the types of data used for structural elucidation.
Representative Spectroscopic Data of a Related Fused Heterocyclic System
The following table presents representative NMR data for derivatives of (Z)-7-benzylidene-6,7-dihydro-5H- researchgate.netparchem.comresearchgate.nettriazolo[3,4-b] researchgate.netnih.govparchem.comthiadiazine, a system structurally analogous to the thiazolo-thiadiazine core. mdpi.com Such data is crucial for confirming the successful synthesis and structure of these complex molecules.
| Compound Derivative | 1H NMR (DMSO-d6), δ, ppm | 13C NMR (DMSO-d6), δ, ppm |
| 3-methyl | 2.29 (3H, s, CH3), 4.08 (2H, d, CH2), 6.82 (1H, br. s, NH), 6.90 (1H, s, CH), 7.34 (1H, br. s, Ph), 7.46 (4H, br. s, Ph) | 9.67 (CH3), 53.34 (CH2), 124.33, 126.17 (CH-Ph), 128.25, 128.93, 129.28, 135.31, 140.79, 151.14 |
| 3-ethyl | 1.22 (3H, t, CH3), 2.68 (2H, q, CH2), 4.08 (2H, d, CH2-NH), 6.85 (1H, t, NH), 6.90 (1H, s, CH), 7.27–7.55 (5H, m, Ph) | 11.93 (CH3), 17.48 (CH2), 53.35 (CH2-NH), 124.49, 126.11 (CH-Ph), 128.23, 128.92, 129.28, 135.32, 140.93, 155.40 |
| 3-propyl | 0.93 (3H, t, CH3), 1.66 (2H, m, CH2), 2.64 (2H, t, CH2), 4.07 (2H, d, CH2-NH), 6.85 (1H, t, NH), 6.89 (1H, s, CH-Ph), 7.30–7.50 (5H, m, Ph) | 14.04 (CH3), 20.62 (CH2), 25.67 (CH2), 53.42 (CH2-NH), 124.53, 126.06, 128.23, 128.92, 129.28, 135.32, 140.89, 154.26 |
Data sourced from a study on triazolo-thiadiazine derivatives. mdpi.com
Structure
2D Structure
3D Structure
Properties
CAS No. |
958879-95-3 |
|---|---|
Molecular Formula |
C4H3N3S2 |
Molecular Weight |
157.2 g/mol |
IUPAC Name |
1H-[1,3]thiazolo[4,5-e][1,3,4]thiadiazine |
InChI |
InChI=1S/C4H3N3S2/c1-5-3-4(8-1)9-2-6-7-3/h1-2,7H |
InChI Key |
GKCTTWSEKIAINX-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC2=C(S1)SC=NN2 |
Origin of Product |
United States |
Synthetic Methodologies for 1h Thiazolo 4,5 E 7 8 9 Thiadiazine and Analogs
Strategic Approaches to the 1H-Thiazolo[4,5-E]mjcce.org.mkencyclopedia.pubmdpi.comthiadiazine Core Synthesis
The construction of the 1H-Thiazolo[4,5-E] mjcce.org.mkencyclopedia.pubmdpi.comthiadiazine scaffold can be envisioned through several strategic disconnections, leading to various synthetic approaches. These include the formation of the thiadiazine ring onto a pre-existing thiazole (B1198619) or, conversely, the annulation of the thiazole ring onto a thiadiazine precursor.
Cyclocondensation Reactions in the Formation of Fused Thiadiazines
Cyclocondensation reactions are a cornerstone in the synthesis of fused heterocyclic systems. mdpi.commdpi.com These reactions typically involve the joining of two or more molecules to form a ring, often with the elimination of a small molecule like water or an alcohol. In the context of fused thiadiazines, this approach is widely utilized. For instance, the synthesis of 1,2,4-triazolo[3,4-b] mjcce.org.mkencyclopedia.pubmdpi.comthiadiazines, a related fused system, is often achieved through the cyclocondensation of 4-amino-3-mercaptotriazoles with various bifunctional electrophiles like α-haloketones or phenacyl bromides. nih.gov This strategy highlights the utility of a precursor bearing appropriately positioned nucleophilic centers (amino and mercapto groups) that can react with a dielectrophilic partner to construct the fused ring.
A plausible cyclocondensation approach to the 1H-Thiazolo[4,5-E] mjcce.org.mkencyclopedia.pubmdpi.comthiadiazine core would involve the reaction of a suitably substituted 4,5-diaminothiazole derivative with a thiadiazine precursor or a reagent that can form the thiadiazine ring in situ. The regiochemistry of such cyclizations is a critical aspect, often influenced by the reaction conditions and the nature of the substituents. mdpi.com
A study on the synthesis of 1,3,4-thiadiazine derivatives with coumarin (B35378) moieties involved the reaction of thiosemicarbazides with 3-α-bromoacetylcoumarins. mdpi.com The reaction proceeds by heating the reactants in ethanol (B145695), sometimes with a few drops of hydrochloric acid, followed by basification to induce cyclization. mdpi.com This methodology could be adapted for the synthesis of the target thiazolo-thiadiazine system.
| Starting Materials | Reagents | Product | Reference |
| 3-α-bromoacetylcoumarin, thiosemicarbazide (B42300) | Ethanol, HCl (cat.), NH3 | 3-(2-Amino-6H-1,3,4-thiadiazin-5-yl)-4-hydroxy-2H-chromen-2-one | mdpi.com |
| 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols, hydrazonoyl chlorides | Et3N, ethanol or dioxane (reflux) | (7Z)-7-[2-(aryl)hydrazinylidene]-6-methyl-7H- mjcce.org.mkmdpi.comacs.orgtriazolo[3,4-b] mjcce.org.mkencyclopedia.pubmdpi.comthiadiazines | nih.gov |
Multi-component Reaction Pathways for the Assembly of Thiazole-Thiadiazine Systems
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, offer significant advantages in terms of efficiency and atom economy. nih.govresearchgate.net These reactions are increasingly employed in the synthesis of diverse heterocyclic scaffolds. While a specific MCR for 1H-Thiazolo[4,5-E] mjcce.org.mkencyclopedia.pubmdpi.comthiadiazine is not prominently reported, the principles of MCRs can be applied to its conceptual synthesis.
For example, a one-pot, three-component synthesis of thiazole-pyrimidines has been developed from a thiourea, an α-haloketone, and a dialkyl acetylenedicarboxylate. nih.gov This demonstrates the feasibility of constructing a fused heterocyclic system by bringing together multiple building blocks in a single step. A similar strategy could be envisioned for the target thiazolo-thiadiazine, potentially involving a substituted thiazole, a nitrogen source, and a sulfur-containing component.
A reported three-component synthesis of thiazoles and thiadiazoles highlights the versatility of MCRs in accessing related heterocyclic cores. researchgate.net Furthermore, a one-pot, multicomponent process has been utilized to synthesize 2-(7H- mjcce.org.mkmdpi.comacs.orgtriazolo[3,4-b] mjcce.org.mkencyclopedia.pubmdpi.comthiadiazin-3-yl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one derivatives, showcasing the power of MCRs in constructing complex fused systems. nih.gov
| Reactants | Catalyst/Conditions | Product | Reference |
| 3-(2-bromoacetyl)coumarin derivatives, 4-amino-5-hydrazinyl-4H- mjcce.org.mkmdpi.comacs.orgtriazole-3-thiol, ethyl-2-(2-arylhydrazono)-3-oxobutanoate | Acetic acid, sodium acetate | 2-(7H- mjcce.org.mkmdpi.comacs.orgtriazolo[3,4-b] mjcce.org.mkencyclopedia.pubmdpi.comthiadiazin-3-yl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one derivatives | nih.gov |
| Thiourea, α-haloketone, dialkyl acetylenedicarboxylate | Ethanol/THF (reflux) | Thiazole-pyrimidines | nih.gov |
Annulation Strategies for Thiazole Ring Construction onto Thiadiazine Scaffolds
Annulation, the process of building a new ring onto an existing one, is a powerful strategy in heterocyclic synthesis. The construction of a thiazole ring onto a pre-formed thiadiazine scaffold is a viable, though less commonly documented, approach to 1H-Thiazolo[4,5-E] mjcce.org.mkencyclopedia.pubmdpi.comthiadiazine. This would typically involve a thiadiazine derivative bearing functional groups that can participate in the Hantzsch thiazole synthesis or a related cyclization.
For instance, a 2-halo-substituted thiadiazine could react with a thioamide to form the fused thiazole ring. While direct examples for the target system are scarce, a green protocol for the annulation of an s-triazine ring onto thiazoles using a three-component coupling strategy has been reported, which provides a conceptual framework for such transformations. documentsdelivered.com
Ring Transformation Methodologies Leading to Fused Thiadiazine Derivatives
Ring transformation reactions, where one heterocyclic ring is converted into another, can be a powerful tool for accessing novel scaffolds. A review on the synthesis of 1,2,4-triazolo[3,4-b] mjcce.org.mkencyclopedia.pubmdpi.comthiadiazines mentions a route involving the ring transformation of an oxadiazole-3H-thione. nih.gov This transformation is initiated by treatment with phenacyl bromide followed by reaction with hydrazine (B178648) hydrate (B1144303) to furnish the triazolothiadiazine ring. nih.gov
Another example involves the rearrangement of 1,2,4-triazole (B32235) systems to 1,3,4-thiadiazole (B1197879) systems under basic conditions. researchgate.net Such rearrangements could potentially be adapted to construct the desired thiazolo-thiadiazine framework from a suitably designed precursor.
Precursor Synthesis and Functionalization for 1H-Thiazolo[4,5-E]mjcce.org.mkencyclopedia.pubmdpi.comthiadiazine
The successful synthesis of the target fused system relies heavily on the availability of appropriately functionalized precursors. The synthesis of substituted thiadiazole intermediates is a critical step in many of the proposed synthetic routes.
Synthesis of Substituted Thiadiazole Intermediates as Building Blocks
A variety of methods exist for the synthesis of substituted 1,3,4-thiadiazole derivatives, which can serve as key building blocks. A common approach involves the cyclization of thiosemicarbazide derivatives. For example, 2-amino-1,3,4-thiadiazoles can be obtained from the reaction of thiosemicarbazide with substituted nitrile derivatives. mjcce.org.mk Another method involves the reaction of a carboxylic acid with thiosemicarbazide in the presence of a condensing agent like polyphosphate ester (PPE), which avoids the use of harsh reagents like POCl3. encyclopedia.pubmdpi.com
The choice of synthetic method allows for the introduction of various substituents onto the thiadiazole ring, which is crucial for tuning the properties of the final fused system. The functional groups on the thiadiazole precursor, such as amino or halo groups, are then utilized in the subsequent cyclization or annulation reactions to form the thiazolo[4,5-e] mjcce.org.mkencyclopedia.pubmdpi.comthiadiazine core.
| Starting Materials | Reagents/Conditions | Product | Yield (%) | Reference |
| Thiosemicarbazide, substituted nitriles | - | Substituted 2-amino-1,3,4-thiadiazoles | 51-62 | mjcce.org.mk |
| Thiosemicarbazide, carboxylic acid | Polyphosphate ester (PPE) | 2-amino-1,3,4-thiadiazoles | - | encyclopedia.pubmdpi.com |
| Thiosemicarbazide intermediate | p-TsCl, triethylamine, N-methyl-2-pyrrolidone | 2-amino-1,3,4-thiadiazole | High | acs.org |
Derivatization of Thiazole Moieties for Subsequent Ring Fusion
The synthesis of thiazolo-fused thiadiazines often commences with a functionalized thiazole core. A common and effective strategy involves the use of an amino-substituted thiazole, which serves as a versatile precursor for the subsequent annulation of the thiadiazine ring.
One plausible synthetic pathway begins with a 2-aminothiazole (B372263) derivative. This starting material can be elaborated through a series of reactions to introduce the necessary functionalities for the cyclization to form the thiadiazine ring. For instance, the amino group of the thiazole can be made to react with a suitable reagent to introduce a side chain that contains the requisite atoms for the thiadiazine ring.
A key intermediate in such syntheses can be a thiazole derivative bearing a carbohydrazide (B1668358) or a carbothioamide group. For example, 4-methyl-2-phenylthiazole-5-carbohydrazide has been utilized as a synthon to prepare more complex heterocyclic systems. nih.gov This carbohydrazide can be reacted with reagents like phenyl isothiocyanate to yield a thiosemicarbazide derivative, which contains the N-C-S backbone that can be cyclized to form a thiadiazine ring. nih.gov
Another approach involves the reaction of an aminothiazole with a bifunctional electrophile. For example, the reaction of 2-aminobenzothiazole (B30445) with aldehydes and active methylene (B1212753) compounds in a one-pot, three-component reaction has been shown to yield benzo nih.govnih.govthiazolo[3,2-a]pyrimidines, a related fused system. rsc.org This suggests that a similar strategy could be adapted for the synthesis of 1H-Thiazolo[4,5-e] nih.govrsc.orgnih.govthiadiazine by selecting appropriate starting materials.
The table below summarizes representative derivatizations of thiazole moieties that could serve as precursors for fusion with a thiadiazine ring, based on analogous synthetic strategies for related heterocyclic systems.
| Starting Thiazole Derivative | Reagent(s) | Resulting Intermediate/Product | Potential for Thiadiazine Fusion |
| 2-Aminothiazole | α-Haloketone, Thiourea, Dialkyl acetylenedicarboxylate | Thiazole-pyrimidines | Demonstrates the feasibility of multicomponent reactions for ring fusion onto a thiazole core. |
| 4-Methyl-2-phenylthiazole-5-carbohydrazide | Phenyl isothiocyanate | 2-(4-Methyl-2-phenylthiazole-5-carbonyl)-N-phenylhydrazinecarbothioamide | Provides a key thiosemicarbazide intermediate ready for cyclization. nih.gov |
| 2-Aminobenzothiazole | Aldehydes, Ethyl cyanoacetate | Benzo nih.govnih.govthiazolo[3,2-a]pyrimidines | Illustrates a successful three-component reaction for fusing a six-membered ring to a thiazole. rsc.org |
Exploration of Green Chemistry Principles in Thiazolo-Thiadiazine Synthesis
The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds to minimize environmental impact and enhance safety and efficiency. For the synthesis of thiazolo-thiadiazine systems, several green approaches can be envisioned, drawing from methodologies developed for related heterocycles.
The use of environmentally benign solvents, such as water or ethanol, is a cornerstone of green synthesis. For instance, the synthesis of thiazole derivatives has been successfully carried out in water at elevated temperatures, demonstrating the potential for aqueous reaction media. nih.gov Similarly, multicomponent reactions for the synthesis of nih.govrsc.orgnih.govthiadiazolo[3,2-a]pyrimidines have been efficiently conducted in ethanol at room temperature. rsc.org
Solvent-free reaction conditions, often facilitated by microwave or ultrasonic irradiation, represent another green strategy. These methods can lead to significantly reduced reaction times, higher yields, and cleaner reaction profiles. The synthesis of thiazole derivatives has been achieved using ultrasonic irradiation with a biocatalyst, highlighting the potential of this energy-efficient technique. nih.gov
The development and use of reusable catalysts also align with green chemistry principles. Heterogeneous catalysts, which can be easily separated from the reaction mixture and recycled, are particularly attractive. For example, KF/Clinoptilolite nanoparticles have been used as a recyclable catalyst for the synthesis of thiazole derivatives in water. nih.gov
Role of Catalytic Systems in Enhancing Synthetic Efficiency
Catalysis plays a pivotal role in modern organic synthesis, offering pathways to enhanced reaction rates, improved yields, and greater selectivity. In the context of synthesizing 1H-Thiazolo[4,5-e] nih.govrsc.orgnih.govthiadiazine and its analogs, various catalytic systems can be employed to improve efficiency.
Acid catalysts, such as p-toluenesulfonic acid (p-TsOH), are commonly used to promote condensation and cyclization reactions. For example, the synthesis of triazolo[3,4-b] nih.govrsc.orgnih.govthiadiazoles and triazolo[3,4-b] nih.govrsc.orgnih.govthiadiazines has been achieved using a catalytic amount of p-TsOH. nih.gov Acetic acid has also been utilized as a catalyst in the cyclocondensation reaction for the synthesis of related fused systems. nih.gov
Heterogeneous catalysts offer significant advantages in terms of ease of separation and reusability, contributing to more sustainable synthetic processes. Vanadium oxide supported on fluorapatite (B74983) (V2O5/FAp) has been demonstrated as a robust and reusable catalyst for the one-pot, three-component synthesis of nih.govrsc.orgnih.govthiadiazolo[3,2-a]pyrimidines and benzo nih.govnih.govthiazolo[3,2-a]pyrimidines. rsc.org This catalyst facilitated the reaction in ethanol at room temperature with excellent yields and short reaction times. rsc.org
Biocatalysts, such as modified chitosan (B1678972), are emerging as environmentally friendly alternatives to traditional chemical catalysts. A terephthalohydrazide chitosan Schiff's base hydrogel (TCsSB) has been employed as an eco-friendly biocatalyst for the synthesis of novel thiazole derivatives under ultrasonic irradiation. nih.gov
The table below provides an overview of different catalytic systems and their applications in the synthesis of thiazole and thiadiazine-containing heterocycles, which could be adapted for the synthesis of the target compound.
| Catalyst | Reaction Type | Substrate(s) | Product | Reference |
| p-Toluenesulfonic acid (p-TsOH) | Condensation/Cyclization | 4-Amino-5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol, Aryl aldehydes | 3-(3-Chlorophenyl)-6-aryl-5,6-dihydro nih.govnih.govmdpi.comtriazolo[3,4-b] nih.govrsc.orgnih.govthiadiazoles | nih.gov |
| Acetic Acid | Cyclocondensation | 2-(4-Amino-5-mercapto-4H- nih.govnih.govmdpi.comtriazol-3-yl)phenol, α-Bromoacetyl derivatives | nih.govnih.govmdpi.comTriazolo[3,4-b] nih.govrsc.orgnih.govthiadiazine hybrids | nih.gov |
| 2.5% V2O5/FAp | Multicomponent Reaction | 1,3,4-Thiadiazole-amine, Aldehyde, Ethyl cyanoacetate | nih.govrsc.orgnih.govThiadiazolo[3,2-a]pyrimidines | rsc.org |
| KF/Clinoptilolite nanoparticles | Multicomponent Reaction | Aldehydes, Benzoylisothiocyanate, Alkyl bromides | Thiazole derivatives | nih.gov |
| Terephthalohydrazide Cs Schiff's base (TCsSB) | Cyclization | Hydrazonoyl chlorides, 2-Bromo-1-arylethan-1-ones | Thiazole derivatives | nih.gov |
Advanced Spectroscopic and Structural Characterization Techniques for 1h Thiazolo 4,5 E 7 8 9 Thiadiazine Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for the structural elucidation of organic molecules, including complex heterocyclic systems like thiazolo-thiadiazines. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework.
1H-NMR Spectral Analysis and Detailed Chemical Shift Interpretation
Proton (¹H) NMR spectroscopy is instrumental in identifying the number and type of hydrogen atoms within a molecule. In the context of 1H-Thiazolo[4,5-e] researchgate.netdergipark.org.tryoutube.comthiadiazine derivatives, the chemical shifts (δ) of protons are highly dependent on their local electronic environment.
Aromatic protons in these systems typically resonate in the downfield region, generally between δ 7.00 and 8.50 ppm, due to the deshielding effect of the heterocyclic ring currents. dergipark.org.tr The specific position of a proton on the thiazole (B1198619) or thiadiazine ring, as well as the nature of any substituents, will finely tune its chemical shift. For instance, protons on a phenyl substituent can exhibit complex multiplets in the aromatic region. ekb.eg
Protons of aliphatic groups attached to the core structure, such as methyl or methylene (B1212753) groups, appear further upfield. For example, a methylene (-CH₂) group adjacent to the thiadiazine ring might show a singlet at approximately δ 4.50 ppm. mdpi.com The NH proton of the thiadiazine ring is often observed as a broad singlet at a significantly downfield position, sometimes exceeding δ 11.00 ppm, and its signal can be confirmed by D₂O exchange. ekb.eg
Table 1: Illustrative ¹H-NMR Chemical Shifts for Substituted Thiazolo-thiadiazine Derivatives
| Proton Type | Typical Chemical Shift (δ, ppm) | Multiplicity | Notes |
| Aromatic Protons | 7.00 - 8.50 | m (multiplet) | Dependent on substitution pattern. dergipark.org.tr |
| Thiadiazine -CH₂- | ~4.50 | s (singlet) | Adjacent to the sulfur atom in the ring. mdpi.com |
| Substituent -CH₃ | 2.30 - 2.60 | s (singlet) | Shielded environment. dergipark.org.tr |
| Ring NH | > 11.00 | br s (broad singlet) | Exchangeable with D₂O. ekb.eg |
13C-NMR Spectral Analysis and Carbon Environment Characterization
Carbon-13 (¹³C) NMR spectroscopy complements ¹H-NMR by providing a map of the carbon skeleton. The chemical shifts of carbon atoms in 1H-Thiazolo[4,5-e] researchgate.netdergipark.org.tryoutube.comthiadiazine derivatives are indicative of their hybridization and proximity to heteroatoms.
Carbons within the heterocyclic rings are significantly deshielded by the adjacent nitrogen and sulfur atoms, typically resonating in the range of δ 140.0 to 170.0 ppm. dergipark.org.trmdpi.com For example, the quaternary carbon resulting from the condensation to form the thiadiazine ring can appear around δ 155-156 ppm. mdpi.com Carbons of phenyl substituents will show signals in the aromatic region (δ 120.0-140.0 ppm), with their exact shifts influenced by the electronic nature of other groups on the ring. researchgate.net Aliphatic carbons, such as those in methyl or methylene groups, are found in the upfield region of the spectrum, with a -CH₂- carbon adjacent to the thiadiazine ring appearing around δ 22.9 ppm. mdpi.com
Table 2: Representative ¹³C-NMR Chemical Shifts for a Thiazolo-thiadiazine Core
| Carbon Environment | Typical Chemical Shift (δ, ppm) | Notes |
| Thiazole & Thiadiazine Ring Carbons | 140.0 - 170.0 | Deshielded by N and S atoms. dergipark.org.trmdpi.com |
| Quaternary Thiadiazine Carbon | ~155.0 | Point of ring fusion/condensation. mdpi.com |
| Aromatic Phenyl Carbons | 120.0 - 140.0 | Influenced by substituents. researchgate.net |
| Aliphatic -CH₂- | ~23.0 | Attached to the thiadiazine ring. mdpi.com |
| Aliphatic -CH₃ | ~37.0 | Attached to the pyrazole (B372694) moiety of a pyrazolothiadiazine. nih.gov |
Application of Advanced 2D NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Assignment
While 1D NMR provides chemical shift information, two-dimensional (2D) NMR experiments are essential for unambiguously assigning these signals and confirming the molecular structure by establishing through-bond correlations between nuclei. youtube.comyoutube.com
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms (²J or ³J coupling). sdsu.edu It is invaluable for tracing out proton networks within the molecule, such as identifying adjacent protons on a substituted phenyl ring. youtube.com
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These are inverse-detected heteronuclear experiments that correlate directly bonded proton and carbon atoms (¹J coupling). sdsu.eduyoutube.com Each cross-peak in an HSQC spectrum links a specific proton signal to the carbon signal of the atom it is attached to, providing a direct and powerful method for assigning both ¹H and ¹³C spectra simultaneously. youtube.com
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings between protons and carbons, typically over two or three bonds (²J and ³J coupling). youtube.comsdsu.edu HMBC is crucial for connecting molecular fragments that are not directly bonded through protons. For example, it can show a correlation between a proton on a substituent and a quaternary carbon within the heterocyclic core, confirming the point of attachment. youtube.com
Together, these 2D NMR techniques provide a comprehensive and definitive picture of the molecular connectivity, leaving no ambiguity in the structural assignment of complex 1H-Thiazolo[4,5-e] researchgate.netdergipark.org.tryoutube.comthiadiazine derivatives. mdpi.com
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. mdpi.com For 1H-Thiazolo[4,5-e] researchgate.netdergipark.org.tryoutube.comthiadiazine derivatives, IR spectroscopy can confirm the presence of key structural motifs.
Characteristic absorption bands include:
N-H Stretching: The N-H bond of the thiadiazine ring typically shows a stretching vibration in the region of 3100-3300 cm⁻¹.
C=N Stretching: The imine bonds within the heterocyclic rings give rise to absorptions in the 1600-1650 cm⁻¹ range.
Aromatic C=C Stretching: Vibrations from aromatic rings (if present as substituents) appear as a series of bands between 1450 and 1600 cm⁻¹.
C-S Stretching: The carbon-sulfur bonds of the thiazole and thiadiazine rings produce absorptions in the fingerprint region, typically around 600-800 cm⁻¹.
In cases where a carbonyl group is part of a substituent, a strong C=O stretching band would be observed around 1670-1730 cm⁻¹. ekb.eg For instance, pyrazolo[4,5-e] researchgate.netyoutube.comekb.egthiadiazine derivatives containing a C=O group show a characteristic IR band around 1695 cm⁻¹. nih.gov
Table 3: Key IR Absorption Frequencies for Thiazolo-thiadiazine Derivatives
| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) |
| N-H (Amine/Amide) | Stretching | 3100 - 3300 |
| Aromatic C-H | Stretching | 3000 - 3100 |
| C=N (Imine) | Stretching | 1600 - 1650 |
| C=C (Aromatic) | Stretching | 1450 - 1600 |
| C=O (if present) | Stretching | 1670 - 1730 ekb.eg |
| SO₂ (if present) | Asymmetric & Symmetric Stretching | 1335 & 1141 nih.gov |
| C-S | Stretching | 600 - 800 |
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pattern Analysis
Mass spectrometry (MS) is an essential analytical technique that provides the molecular weight of a compound and offers structural clues through the analysis of its fragmentation patterns. libretexts.org For 1H-Thiazolo[4,5-e] researchgate.netdergipark.org.tryoutube.comthiadiazine derivatives, high-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula by providing a highly accurate mass-to-charge ratio (m/z) for the molecular ion [M]⁺ or protonated molecule [M+H]⁺. mdpi.com
Electron Impact (EI) or Electrospray Ionization (ESI) are common ionization methods. Under EI-MS, the molecular ion undergoes fragmentation, breaking apart in a predictable manner. The resulting fragmentation pattern is a unique fingerprint of the molecule. sapub.org The stability of the fused heterocyclic system means that the molecular ion peak is often prominent. sapub.org
Common fragmentation pathways for related thiazole and thiadiazole systems involve the cleavage of bonds adjacent to the heteroatoms and the loss of small, stable neutral molecules or radicals. sapub.orgnih.gov For example, fragmentation may begin with the loss of side-chain substituents. The subsequent cleavage of the heterocyclic rings can provide further structural information. The pyrimidine (B1678525) rings in related thiazolo[3,2-a]pyrimidines have been shown to be more stable than the thiazole rings during fragmentation. sapub.org Analysis of these fragmentation patterns allows for the piecing together of the original molecular structure, corroborating data from NMR and IR spectroscopy.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. libretexts.org The absorption pattern is characteristic of the chromophores—the light-absorbing parts of a molecule—present in the structure. slideshare.net
The extended conjugated π-electron system of the 1H-Thiazolo[4,5-e] researchgate.netdergipark.org.tryoutube.comthiadiazine core and any attached aromatic substituents constitutes a significant chromophore. These systems typically exhibit strong absorptions in the UV region (200-400 nm) due to π→π* electronic transitions. researchgate.netyoutube.com The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) determines the wavelength of maximum absorption (λₘₐₓ). libretexts.org
The position and intensity of the absorption bands are sensitive to the specific substitution pattern and the solvent used. Extending the conjugation, for example by adding more aromatic rings, generally leads to a bathochromic (red) shift, moving the absorption to a longer wavelength. libretexts.orgrsc.org The main absorption maxima for related 1,3,4-thiadiazole (B1197879) derivatives are often found in the 308-359 nm range, corresponding to these π→π* transitions. researchgate.net
X-ray Diffraction Studies for Solid-State Structure Determination
Research on various derivatives of [1,2,4]triazolo[3,4-b][1,3,4]thiadiazine has demonstrated the utility of SCXRD in confirming molecular structures, elucidating stereochemistry, and understanding intermolecular interactions. For instance, the spatial structures of several (Z)-7-benzylidene-3-substituted-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine and (Z)-7-benzylidene-3-substituted-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine derivatives have been unambiguously determined using this method. mdpi.com These studies are crucial for confirming the regioselectivity and stereoselectivity of synthetic routes.
In one such study, a series of novel [1,2,4]triazolo[3,4-b][1,3,4]thiadiazine and [1,2,4]triazolo[3,4-b][1,3,4]thiadiazepine derivatives were synthesized, and the structures of five compounds were confirmed by single-crystal X-ray diffraction. mdpi.com The crystallographic data obtained for these analogs provide valuable information on their solid-state conformations and crystal packing.
Table 1: Crystal Data for Selected researchgate.netresearchgate.netnih.govtriazolo[3,4-b] researchgate.netnih.govresearchgate.netthiadiazine and Related Derivatives
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) |
|---|---|---|---|---|---|---|---|
| 6a | C₁₁H₈N₄S | Monoclinic | P2₁/n | 10.334(3) | 5.8692(14) | 17.585(4) | 100.08(2) |
| 7c | C₁₃H₁₂N₄S | Triclinic | P-1 | 8.879(2) | 9.771(2) | 15.827(4) | 81.33(3) |
| 8a | C₁₁H₁₀N₄S | Monoclinic | P2₁/c | 11.238(2) | 10.155(2) | 9.940(2) | 107.57(3) |
| 8c | C₁₃H₁₄N₄S | Monoclinic | P2₁/c | 12.333(3) | 9.873(2) | 11.411(2) | 114.18(3) |
| 10a | C₁₇H₁₄N₄S | Monoclinic | P2₁/c | 12.288(3) | 10.569(2) | 12.563(3) | 107.49(3) |
Data sourced from a study on novel researchgate.netresearchgate.netnih.govtriazolo[3,4-b] researchgate.netnih.govresearchgate.netthiadiazine and researchgate.netresearchgate.netnih.govtriazolo[3,4-b] researchgate.netnih.govresearchgate.netthiadiazepine derivatives. mdpi.com
Furthermore, the structure of other complex derivatives, such as those containing a pyrazole moiety attached to the [1,2,4]triazolo[3,4-b][1,3,4]thiadiazine core, has been confirmed by X-ray crystallography, highlighting the planarity and orientation of the fused ring systems. researchgate.net Similarly, fluorinated 2-amino-5-phenyl-1,3,4-thiadiazines have been studied to determine their tautomeric forms in the solid state. researchgate.net
Powder X-ray diffraction (PXRD) is a versatile technique used to analyze the crystalline nature of a bulk sample. It is particularly valuable for identifying crystalline phases, determining the degree of crystallinity, and studying polymorphism—the ability of a compound to exist in more than one crystal structure. Polymorphs of a pharmaceutical compound can exhibit different physical properties, such as solubility and stability, which can significantly impact its bioavailability and shelf-life.
While specific studies on the polymorphism of 1H-Thiazolo[4,5-E][1,3,4]thiadiazine derivatives are not prominent in the literature, the application of PXRD has been documented for related heterocyclic systems. For instance, the crystal structure of a triazolo[3,4-b]-1,3,4-thiadiazine derivative has been determined from synchrotron X-ray powder diffraction data. This demonstrates the capability of modern PXRD techniques, including Rietveld refinement, to solve and refine crystal structures from powder data when single crystals are not available.
The general workflow for PXRD analysis involves recording the diffraction pattern of a powdered sample and comparing it to known patterns in databases for phase identification. For novel compounds, the pattern can be indexed to determine the unit cell parameters. Programs like DICVOL06 are used for indexing, and subsequent analysis with software like CHEKCELL can help in space group determination. nih.gov The refined unit cell parameters provide a fingerprint of the crystalline phase.
Table 2: Illustrative Powder X-ray Diffraction Data Indexing for a Heterocyclic Compound
| 2θ (Observed) | d-spacing (Å) | Intensity (%) | (hkl) |
|---|---|---|---|
| 10.52 | 8.40 | 100 | (1 1 0) |
| 12.88 | 6.87 | 45 | (0 1 1) |
| 15.64 | 5.66 | 78 | (2 0 0) |
| 18.96 | 4.68 | 62 | (2 1 1) |
| 21.12 | 4.20 | 85 | (2 2 0) |
| 25.50 | 3.49 | 50 | (1 2 2) |
| 28.24 | 3.16 | 35 | (3 1 1) |
This table is a generalized representation of PXRD data and does not correspond to a specific 1H-Thiazolo[4,5-E] researchgate.netnih.govresearchgate.netthiadiazine derivative.
The study of polymorphism is critical in the development of solid dosage forms. Different polymorphs can arise from variations in crystallization conditions such as solvent, temperature, and pressure. PXRD is the primary tool for screening for and characterizing these different crystalline forms, ensuring the consistency and quality of the final product. The analysis of pyrazoline compounds using PXRD to generate reference patterns for databases highlights the importance of this technique in materials characterization. researchgate.net
Computational and Theoretical Chemistry of 1h Thiazolo 4,5 E 7 8 9 Thiadiazine Scaffold
Density Functional Theory (DFT) Calculations for Electronic and Geometric Properties
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. sapub.org It is widely employed to investigate the properties of nitrogen- and sulfur-containing heterocycles. openmedicinalchemistryjournal.commdpi.com Methods like the B3LYP functional combined with basis sets such as 6-311++G(d,p) are commonly used to model these types of compounds, providing reliable predictions of their geometric and electronic characteristics. uomustansiriyah.edu.iqscielo.br
The first step in the computational analysis of a molecule is typically geometry optimization. This process computationally determines the most stable three-dimensional arrangement of atoms—the structure with the lowest potential energy. For the 1H-Thiazolo[4,5-E] nih.govresearchgate.netresearchgate.netthiadiazine scaffold, DFT calculations would be used to find its equilibrium geometry by minimizing the forces on each atom. uomustansiriyah.edu.iq The absence of imaginary frequencies in subsequent vibrational calculations confirms that the optimized structure corresponds to a true energy minimum. researchgate.net
Conformational analysis is crucial for flexible molecules. While the fused ring system of 1H-Thiazolo[4,5-E] nih.govresearchgate.netresearchgate.netthiadiazine is largely rigid, substituents attached to the scaffold can exist in various spatial orientations, or conformations. Each conformer has a distinct energy, and computational methods can identify the most stable (lowest energy) conformers and the energy barriers between them. scielo.br This analysis provides insight into the molecule's preferred shape in different environments, which is critical for understanding its interactions with biological targets.
Frontier Molecular Orbital (FMO) theory is a powerful framework for understanding chemical reactivity and electronic properties. pku.edu.cn The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy (EHOMO) indicates the ability of a molecule to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. scielo.br
Table 1: Representative Theoretical Electronic Properties for Heterocyclic Scaffolds Calculated via DFT
| Compound Type | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Reference |
|---|---|---|---|---|
| Fluorene-1,3,4-thiadiazole | -5.84 | -2.33 | 3.51 | repositorioinstitucional.mx |
| 2-amino-5-(m-nitrophenyl)-1,3,4-thiadiazole | -8.117 | -5.691 | 2.426 | sapub.org |
| Thia arxiv.orghelicene | -5.74 | -1.82 | 3.92 | nih.gov |
This table presents typical values from DFT calculations for related heterocyclic systems to illustrate the data obtained from FMO analysis. Actual values for 1H-Thiazolo[4,5-E] nih.govresearchgate.netresearchgate.netthiadiazine would require specific calculation.
Computational chemistry is a powerful tool for predicting the spectroscopic signatures of novel compounds, which can aid in their experimental characterization. uncw.edu
NMR Spectroscopy: DFT calculations, particularly using the Gauge-Independent Atomic Orbital (GIAO) method, can accurately predict the 1H and 13C Nuclear Magnetic Resonance (NMR) chemical shifts. uomustansiriyah.edu.iqnih.gov By calculating the magnetic shielding tensors for a molecule, its NMR spectrum can be simulated. These predicted spectra are often in excellent agreement with experimental data and are invaluable for confirming the structure of newly synthesized compounds. dergipark.org.trresearchgate.net
IR Spectroscopy: The vibrational frequencies of a molecule can be calculated using DFT. These frequencies correspond to the absorption peaks in an Infrared (IR) spectrum. researchgate.netresearchgate.net Comparing the computed IR spectrum with the experimental one helps to confirm the functional groups present in the molecule and validate its proposed structure. nih.govcdnsciencepub.com
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the method of choice for simulating electronic absorption spectra (UV-Vis). researchgate.netmdpi.com This approach calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption maxima (λmax) in a UV-Vis spectrum. researchgate.net These calculations can explain the color of a compound and provide insight into its electronic structure.
Table 2: Comparison of Experimental and Calculated 13C NMR Chemical Shifts (δ, ppm) for a 1,3,4-Thiadiazole (B1197879) Derivative
| Atom Position | Experimental δ (ppm) | Calculated δ (ppm) |
|---|---|---|
| C10 | 162.90 | 167.32 |
| C11 | 163.77 | 169.01 |
| C12 | 129.46 | 131.02 |
| C13 | 135.23 | 136.19 |
Data adapted from a study on substituted 1,3,4-thiadiazoles, illustrating the predictive power of DFT. dergipark.org.tr
The Molecular Electrostatic Potential (MEP) surface is a visual representation of the charge distribution within a molecule. mdpi.com It is mapped onto the electron density surface, with colors indicating different potential values: red typically signifies regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.net
For the 1H-Thiazolo[4,5-E] nih.govresearchgate.netresearchgate.netthiadiazine scaffold, the MEP map would highlight the electronegative nitrogen and sulfur atoms as regions of negative potential, making them likely sites for hydrogen bonding and interactions with electrophiles. mdpi.commdpi.com The hydrogen atom attached to the nitrogen (the "1H" position) would likely appear as a region of positive potential. Analysis of the MEP and calculated atomic charges (e.g., Mulliken or Hirshfeld charges) provides a detailed picture of the molecule's polarity and its preferred sites for intermolecular interactions. mdpi.comnih.gov
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Conformational Landscapes
While DFT provides a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms, revealing how the molecule moves, vibrates, and changes its conformation in a given environment (e.g., in a solvent or interacting with a protein). arxiv.org
For the 1H-Thiazolo[4,5-E] nih.govresearchgate.netresearchgate.netthiadiazine scaffold, MD simulations can be used to explore its conformational landscape—the collection of all accessible conformations and the transitions between them. nih.govyoutube.com This is particularly important for understanding the flexibility of any side chains attached to the rigid core. By simulating the molecule's trajectory over nanoseconds or longer, researchers can identify dominant conformational states and understand how the molecule might adapt its shape upon binding to a biological target. manchester.ac.uk
Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Analysis of Physicochemical Parameters
Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the structural features of molecules with their physicochemical properties. researchgate.netmdpi.com The fundamental principle is that the properties of a chemical are determined by its molecular structure. nih.gov
In a QSPR study, a set of molecules with known properties (e.g., solubility, boiling point, lipophilicity) is used to build a mathematical model. nih.gov The structure of each molecule is represented by a set of numerical values called "molecular descriptors," which can be derived from the molecular graph or from quantum chemical calculations. nih.gov By establishing a statistical correlation, the model can then be used to predict the properties of new, untested compounds. mdpi.com
For the 1H-Thiazolo[4,5-E] nih.govresearchgate.netresearchgate.netthiadiazine scaffold, QSPR models could be developed to predict key drug-like properties for a series of its derivatives. By calculating various constitutional, topological, and electronic descriptors, it would be possible to create models that predict parameters essential for drug development, thereby guiding the design of new derivatives with optimized physicochemical profiles. doi.org
Quantum Chemical Calculations for Investigating Reaction Mechanisms and Reactivity
A comprehensive search of scientific literature revealed a notable absence of specific studies employing quantum chemical calculations to investigate the reaction mechanisms and reactivity of the 1H-Thiazolo[4,5-e] researchgate.netuniversci.comnih.govthiadiazine scaffold. While computational and theoretical chemistry, particularly through methods like Density Functional Theory (DFT), is a powerful tool for elucidating molecular properties, reaction pathways, and electronic structures of heterocyclic compounds, its application to this specific fused thiazolo-thiadiazine system has not been documented in available research.
邻近的杂环系统,例如1,3,4-噻二唑和三唑并噻二嗪,已经成为大量计算研究的主题. universci.comnih.govnih.gov 这些研究通常利用量子化学计算来:
预测分子几何结构和稳定性: 优化分子的三维结构,以确定最稳定的构象.
分析前线分子轨道(HOMO-LUMO): 了解分子的电子给体和受体能力,这对于预测其在化学反应中的反应性至关重要. universci.com
绘制分子静电势(MEP)图: 识别分子上的富电子和缺电子区域,从而预测亲电和亲核攻击的位点. universci.com
计算反应能和活化能垒: 模拟潜在的反应途径,以确定最有利的机理.
阐明反应机理: 详细研究过渡态和中间体,以了解反应的逐步过程.
For related compounds like 1,3,4-thiadiazole derivatives, DFT studies have been instrumental in understanding their chemical properties and potential biological activities. universci.com Similarly, computational analyses of triazolothiadiazine systems have been used to predict physicochemical properties, toxicity, and potential interactions with biological targets. researchgate.net
The absence of dedicated quantum chemical studies on 1H-Thiazolo[4,5-e] researchgate.netuniversci.comnih.govthiadiazine highlights a significant gap in the current understanding of this particular heterocyclic scaffold. Future computational research would be invaluable for predicting its reactivity, guiding the synthesis of new derivatives, and exploring its potential applications in various fields of chemistry. Such studies would provide fundamental insights into the electronic properties and chemical behavior inherent to this specific fused ring system.
Structure Activity Relationship Sar Studies of 1h Thiazolo 4,5 E 7 8 9 Thiadiazine Derivatives
Systematic Structural Modification of the 1H-Thiazolo[4,5-E]ijpcbs.comnih.govresearchgate.netthiadiazine Scaffold
Systematic structural modification of the 1H-Thiazolo[4,5-E] ijpcbs.comnih.govresearchgate.netthiadiazine scaffold is a key strategy to explore and optimize its biological potential. This process involves the targeted synthesis of a series of derivatives where specific parts of the molecule are methodically altered. While specific and extensive SAR studies on the 1H-Thiazolo[4,5-E] ijpcbs.comnih.govresearchgate.netthiadiazine ring system are not widely documented in publicly available research, the principles of medicinal chemistry allow for a prospective analysis of potential modifications.
Key positions on the scaffold that are amenable to modification include the substituents on both the thiazole (B1198619) and the thiadiazine rings. Synthetic strategies would likely focus on introducing a variety of functional groups at these positions to probe the chemical space around the core structure. For instance, derivatization could be explored at the amine group often present on related thiadiazine precursors or at available positions on the thiazole ring prior to the final ring fusion.
The general approach to systematically modify this scaffold would involve:
Modification of the thiazole ring substituents: Introducing a range of substituents, from small alkyl groups to larger aryl moieties, to probe steric and electronic effects.
Introduction of functional groups: Incorporating various functional groups such as halogens, hydroxyl, nitro, and cyano groups to modulate the electronic properties and potential for hydrogen bonding.
Alteration of the core structure: In more advanced studies, isosteric replacement of the sulfur or nitrogen atoms within the rings could be considered to fine-tune the physicochemical properties of the scaffold.
These systematic modifications would generate a library of compounds for biological screening, the results of which would form the basis of a comprehensive SAR analysis.
Impact of Substituent Effects on Observed Biological Activities
The biological activity of 1H-Thiazolo[4,5-E] ijpcbs.comnih.govresearchgate.netthiadiazine derivatives is profoundly influenced by the nature of the substituents attached to the core scaffold. These effects can be broadly categorized into electronic, steric, and lipophilic/polar contributions.
The electronic properties of substituents can dramatically alter the reactivity and intermolecular interactions of the 1H-Thiazolo[4,5-E] ijpcbs.comnih.govresearchgate.netthiadiazine system. Electron-withdrawing groups (EWGs), such as nitro (-NO2), cyano (-CN), and haloalkyl groups (e.g., -CF3), can decrease the electron density of the heterocyclic rings. This can enhance the acidity of nearby protons and influence the molecule's ability to participate in hydrogen bonding or other polar interactions with biological targets. For instance, in related triazolothiadiazine systems, the presence of electron-withdrawing groups on coumarin (B35378) substituents has been shown to influence product yields in their synthesis, suggesting a significant impact on the electronic environment of the molecule. nih.gov
Conversely, electron-donating groups (EDGs), such as alkyl (-R), alkoxy (-OR), and amino (-NH2) groups, increase the electron density of the ring system. This can enhance the basicity of the nitrogen atoms and modulate the strength of interactions with biological macromolecules. The specific placement of these groups is critical, as their effect can be transmitted through the conjugated system of the fused rings.
The following table illustrates the potential impact of electronic effects on biological activity based on general principles observed in similar heterocyclic systems.
| Substituent Type | Example | Potential Impact on Biological Activity |
| Electron-Withdrawing | Nitro (-NO2) | May enhance interactions with electron-rich pockets in a biological target. |
| Halogen (-Cl, -F) | Can modulate lipophilicity and participate in halogen bonding. | |
| Electron-Donating | Alkyl (-CH3) | Can enhance binding through hydrophobic interactions. |
| Methoxy (-OCH3) | Can act as a hydrogen bond acceptor and influence solubility. |
The size and shape of substituents, or steric effects, play a critical role in determining how a 1H-Thiazolo[4,5-E] ijpcbs.comnih.govresearchgate.netthiadiazine derivative fits into the binding site of a biological target. Bulky substituents can either enhance or diminish activity depending on the topology of the binding pocket. If a large substituent can occupy a specific hydrophobic pocket, it may lead to a significant increase in potency. However, if it clashes with the protein surface, it will likely reduce or abolish activity.
For example, in the design of antitubercular triazolothiadiazine derivatives, it was found that compounds with larger or more polarizable phenyl rings at the 6-position and larger side-chains at the 3-position of the triazolothiadiazine ring exhibited effective inhibition. nih.gov This highlights the importance of substituent size in achieving optimal biological activity. The shape of the substituent is also a key determinant, with linear alkyl chains, branched alkyl groups, and various cyclic systems each imposing unique conformational constraints on the molecule.
Increasing lipophilicity, often by adding alkyl or aryl groups, can enhance the ability of a compound to cross cell membranes and the blood-brain barrier. However, excessive lipophilicity can lead to poor solubility, increased metabolic breakdown, and non-specific toxicity. Conversely, introducing polar groups, such as hydroxyl (-OH) or carboxyl (-COOH), can improve aqueous solubility but may hinder membrane permeability. The optimal lipophilicity is target-dependent and a key consideration in the design of new derivatives.
Identification of Key Pharmacophoric Features within the 1H-Thiazolo[4,5-E]ijpcbs.comnih.govresearchgate.netthiadiazine System
Potential pharmacophoric features of the 1H-Thiazolo[4,5-E] ijpcbs.comnih.govresearchgate.netthiadiazine scaffold may include:
Hydrogen Bond Donors and Acceptors: The nitrogen atoms within the fused ring system can act as hydrogen bond acceptors, while amine or hydroxyl substituents can serve as hydrogen bond donors. These interactions are often critical for anchoring a ligand within a protein's binding site. The 1,2,4-triazole (B32235) ring, a component of related active compounds, is known to act as an important pharmacophore due to its hydrogen bonding capacity. nih.gov
Aromatic/Hydrophobic Regions: The fused aromatic ring system itself provides a scaffold for hydrophobic interactions with nonpolar regions of a biological target. Aryl substituents can further enhance these interactions.
Metal Chelating Groups: The presence of sulfur and nitrogen atoms in the scaffold may allow for chelation with metal ions that are essential for the function of certain enzymes, making this a potential mechanism of action.
The development of a specific pharmacophore model for a 1H-Thiazolo[4,5-E] ijpcbs.comnih.govresearchgate.netthiadiazine derivative would require synthesizing a diverse set of analogues and evaluating their biological activity against a specific target. Computational modeling could then be used to identify the common structural features responsible for the observed activity.
Comparative SAR Analysis with Related Fused Heterocycles and Thiazole-Thiadiazine Analogs
A comparative analysis of the SAR of 1H-Thiazolo[4,5-E] ijpcbs.comnih.govresearchgate.netthiadiazine with related heterocyclic systems can provide valuable insights for drug design.
Triazolo[3,4-b] ijpcbs.comnih.govresearchgate.netthiadiazines: This closely related fused system has been the subject of more extensive research. SAR studies on these compounds have revealed the importance of substitution at various positions of the triazolothiadiazine scaffold. nih.gov For instance, certain aryl substitutions have been shown to be critical for anticancer activity. researchgate.net The replacement of the triazole ring in these compounds with the thiazole ring of the 1H-Thiazolo[4,5-E] ijpcbs.comnih.govresearchgate.netthiadiazine system would likely alter the electronic distribution and hydrogen bonding capabilities of the molecule, leading to different SAR profiles.
Thiazole-containing compounds: The thiazole ring is a well-known pharmacophore present in numerous approved drugs. Its contribution to biological activity is often attributed to its ability to participate in hydrogen bonding and hydrophobic interactions. SAR studies on various thiazole derivatives have highlighted the importance of substituents at different positions of the ring for a range of activities, including antimicrobial and anticancer effects.
Thiadiazine-containing compounds: The 1,3,4-thiadiazine ring is another important heterocyclic core. biointerfaceresearch.com The N-C-S linkage within the thiadiazine ring is considered a key feature for its medicinal and pharmaceutical properties. researchgate.net The biological activity of thiadiazine derivatives is highly dependent on the nature and position of substituents on the ring.
By comparing the known SAR of these related systems, it is possible to make educated predictions about the likely "hot spots" for modification on the 1H-Thiazolo[4,5-E] ijpcbs.comnih.govresearchgate.netthiadiazine scaffold to achieve desired biological effects. This comparative approach is an essential tool in the absence of extensive direct research on the target scaffold.
Medicinal Chemistry Principles and Lead Optimization Strategies for 1h Thiazolo 4,5 E 7 8 9 Thiadiazine Analogs
Lead Discovery and Hit-to-Lead Optimization in 1H-Thiazolo[4,5-E]nih.govresearchgate.netbohrium.comthiadiazine Research
The discovery of lead compounds is the initial step in the development of novel therapeutic agents. For scaffolds like 1H-Thiazolo[4,5-E][1,3,4]thiadiazine, this process often begins with high-throughput screening (HTS) of large compound libraries to identify initial "hits" that exhibit a desired biological activity. These hits typically have micromolar affinities for their target. nih.gov The subsequent hit-to-lead (H2L) phase focuses on optimizing these initial hits to improve their potency, selectivity, and pharmacokinetic properties, transforming them into more promising "lead" compounds. nih.govnih.gov
A common strategy in the hit-to-lead optimization of related heterocyclic systems, such as [1,2,4]triazolo[3,4-b][1,3,4]thiadiazines, involves the systematic structural modification of the initial hit to establish a structure-activity relationship (SAR). For instance, in the optimization of pyrazole-containing [1,2,4]triazolo-[3,4-b]thiadiazines as STAT3 pathway inhibitors, initial hits from an HTS campaign were confirmed, and sub-libraries of analogs were synthesized to explore the impact of various substituents on the thiadiazine ring. researchgate.netnih.gov This process allowed researchers to identify key structural features necessary for activity, such as the presence of a pyrazole (B372694) group and specific aryl substitutions. nih.gov
Improvements in both potency and metabolic stability are key objectives during H2L. In the aforementioned study, the introduction of an α-methyl group on the thiadiazine ring led to a twofold increase in metabolic stability in human and mouse liver microsomes. nih.gov While larger alkyl groups were also explored, they sometimes led to reduced solubility, highlighting the delicate balance of properties that must be considered during optimization. nih.gov
Rational Drug Design Approaches for Scaffold Derivatization and Enhancement
Rational drug design plays a pivotal role in the derivatization and enhancement of heterocyclic scaffolds like this compound. This approach relies on an understanding of the biological target and the mechanism of action to guide the design of more potent and selective molecules. nih.gov
A key strategy is scaffold hopping and derivatization based on known pharmacophores. For example, the 1,3,4-thiadiazole (B1197879) ring, a core component of the target scaffold, is a well-known pharmacophore in many medicinally important drugs. nih.gov Its derivatives have been extensively studied for a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. nih.govekb.eg
In the context of anticancer drug design, derivatives of the related [1,2,4]triazolo[3,4-b][1,3,4]thiadiazine scaffold have been rationally designed as inhibitors of specific targets like the epidermal growth factor receptor (EGFR). mdpi.com By understanding the binding requirements of the EGFR active site, researchers can design and synthesize derivatives with substituents that are expected to form favorable interactions, thereby enhancing potency and selectivity. mdpi.com For example, a SAR study on [1,2,4]triazolo[3,4-b][1,3,4]thiadiazines bearing furan (B31954) and thiophene (B33073) nuclei revealed that thiophene derivatives displayed higher cytotoxic potential against several cancer cell lines compared to their furan counterparts. nih.gov
The synthesis of focused libraries of compounds with systematic variations allows for the exploration of the chemical space around the core scaffold. This enables the identification of key substitution patterns that lead to enhanced biological activity.
Molecular Hybridization Strategies Incorporating the 1H-Thiazolo[4,5-E]nih.govresearchgate.netbohrium.comthiadiazine Moiety
Molecular hybridization is a powerful strategy in drug design that involves combining two or more pharmacophoric units into a single molecule. This approach aims to create hybrid compounds with enhanced affinity, improved selectivity, or a dual mechanism of action. The this compound scaffold can be a valuable component in such hybridization strategies.
For instance, researchers have designed and synthesized hybrids of [1,2,4]triazolo[3,4-b][1,3,4]thiadiazines with other biologically active moieties like coumarin (B35378) and pyrazole. nih.gov The coumarin nucleus is known for its broad pharmacological activities, and its incorporation into the triazolothiadiazine scaffold has been explored to generate novel compounds with potential therapeutic applications. nih.gov Similarly, the hybridization of the triazolothiadiazine core with a pyrazole moiety has led to the development of potent STAT3 pathway inhibitors. researchgate.netnih.gov
Another example involves the synthesis of hybrid derivatives containing a piperazine (B1678402) linker between a triazole and a pyrimidino[4,5-d]thiazole heterocycle, which have shown significant antifungal activity. researchgate.net The combination of two or more bioactive pharmacophores in one frame is considered an essential strategy in the discovery of new drugs.
The following table provides examples of molecular hybridization strategies involving related heterocyclic scaffolds.
| Hybrid Scaffold | Target/Activity | Reference |
| [1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-coumarin hybrids | Anticancer | nih.gov |
| [1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-pyrazole hybrids | STAT3 pathway inhibitors | researchgate.netnih.gov |
| pyrimidino[4,5-d]thiazole-piperazine-triazole hybrids | Antifungal | researchgate.net |
| [1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-quinoxaline hybrids | Anti-breast cancer (PARP-1/EGFR) | scilit.com |
Bioisosteric Replacements and Their Effects on Activity and Selectivity
Bioisosteric replacement is a medicinal chemistry strategy that involves substituting one atom or group of atoms in a molecule with another that has similar physical or chemical properties, with the goal of improving the compound's biological activity, selectivity, or pharmacokinetic profile. nih.gov The 1,3,4-thiadiazole moiety, present in the this compound core, is itself a bioisostere of the 1,3,4-oxadiazole (B1194373) and pyrimidine (B1678525) rings. nih.govmdpi.com
This principle has been applied in the development of anticancer agents, where the replacement of a 1,3,4-thiadiazole ring with a 1,3,4-oxadiazole isostere led to a drastic drop in activity, demonstrating the key role of the thiadiazole scaffold for the pharmacological properties of that particular series. mdpi.com This highlights that while bioisosteres are similar, subtle differences can have a profound impact on biological activity.
In another study, the bioisosteric replacement of a 1H-1,2,3-triazole ring with a 1H-tetrazole ring in a series of (5-benzylthiazol-2-yl)benzamides led to a significant enhancement in anti-leukemic activity. nih.gov This demonstrates how bioisosteric replacement can be used to fine-tune the electronic and steric properties of a molecule to achieve better interactions with its biological target.
The application of bioisosteric replacement can lead to improvements in:
Potency: By optimizing interactions with the target.
Selectivity: By reducing off-target effects.
Metabolic Stability: By blocking sites of metabolism.
Solubility: By modifying physicochemical properties.
Application of In Silico Tools in Lead Optimization
Computational tools are indispensable in modern drug discovery for accelerating the lead optimization process. These in silico methods allow for the prediction of various properties of molecules before their synthesis, saving time and resources.
Molecular Docking for Ligand-Target Interaction Prediction
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. universci.com This method is widely used to understand the binding modes of potential drugs and to guide the design of new analogs with improved affinity.
In the study of 1,3,4-thiadiazole derivatives, molecular docking has been employed to investigate their interactions with various targets, including dihydrofolate reductase (DHFR), epidermal growth factor receptor (EGFR), and the M2 proton channel of the influenza A virus. mdpi.comnih.govmdpi.com For example, docking studies of [1,2,4]triazolo[3,4-b][1,3,4]thiadiazine derivatives into the active sites of PARP-1 and EGFR proteins helped to rationalize their observed dual inhibitory activity and guided the design of more potent anti-breast cancer agents. scilit.com
The results from molecular docking can provide valuable insights into:
Binding affinity: Estimated by scoring functions.
Key interactions: Such as hydrogen bonds and hydrophobic interactions.
Structure-activity relationships: By correlating docking scores with experimental activities.
The following table summarizes some molecular docking studies on related heterocyclic compounds.
| Compound Class | Target Protein | Key Findings | Reference |
| [1,2,4]triazolo[3,4-b][1,3,4]thiadiazines | PARP-1/EGFR | Highlighted binding disposition and rationalized dual inhibitory activity | scilit.com |
| [1,2,4]triazolo[3,4-b][1,3,4]thiadiazines | M2 proton channel | Identified preferred interactant for anti-influenza activity | mdpi.com |
| 5-(3,5-dinitrophenyl)-1,3,4-thiadiazole derivatives | DHFR | Correlated docking scores with antimicrobial and antitumor activity | nih.gov |
| Imidazo[2,1-b][1,3,4]thiadiazole derivatives | TGF-β receptor | Correlated binding affinity with anticancer activity | nih.gov |
In Silico Pharmacokinetics (ADME) Prediction and Drug-Likeness Assessment
In silico ADME (Absorption, Distribution, Metabolism, and Excretion) prediction and drug-likeness assessment are crucial for identifying candidates with favorable pharmacokinetic properties early in the drug discovery process. nih.gov These computational models predict properties such as solubility, permeability, metabolic stability, and potential toxicity.
For various 1,3,4-thiadiazole and related heterocyclic systems, in silico ADME studies have been conducted to evaluate their drug-like properties. universci.com For example, the prediction of molecular properties using tools like Molinspiration allows for the assessment of Lipinski's rule of five, a set of guidelines to evaluate drug-likeness and determine if a compound has properties that would make it a likely orally active drug in humans. Software like QikProp and AdmetSAR are used to predict a wide range of pharmacokinetic parameters, including Caco-2 permeability (an indicator of intestinal absorption) and blood-brain barrier (BBB) penetration. nih.gov
The table below presents a hypothetical ADME profile for a lead compound based on typical parameters evaluated for related heterocyclic systems.
| Parameter | Predicted Value | Interpretation |
| Molecular Weight ( g/mol ) | < 500 | Favorable for oral absorption |
| LogP (octanol/water partition) | 1-3 | Optimal for membrane permeability and solubility |
| Hydrogen Bond Donors | < 5 | Good for membrane permeability |
| Hydrogen Bond Acceptors | < 10 | Good for membrane permeability |
| Caco-2 Permeability (nm/s) | > 500 | High intestinal absorption |
| Blood-Brain Barrier (logBB) | < 0 | Low penetration into the central nervous system |
By integrating these in silico tools into the lead optimization process, researchers can prioritize the synthesis of compounds with a higher probability of success, ultimately leading to the development of safer and more effective drugs.
Virtual Screening for Identification of Promising Analogs
Virtual screening has become an indispensable tool in modern medicinal chemistry for the rapid and cost-effective identification of promising lead compounds from large chemical libraries. mdpi.com This computational technique simulates the binding of small molecules to a biological target, allowing researchers to prioritize a smaller, more manageable number of candidates for synthesis and in vitro testing. For novel scaffolds such as 1H-Thiazolo[4,5-E] nih.govnih.govbiointerfaceresearch.comthiadiazine, virtual screening offers a powerful preliminary approach to explore their therapeutic potential by identifying analogs with a high probability of biological activity.
The process typically involves two main strategies: structure-based virtual screening (SBVS) and ligand-based virtual screening (LBVS). SBVS requires the three-dimensional structure of the target protein, often a kinase or enzyme, to perform molecular docking simulations. nih.gov LBVS, conversely, is used when the target structure is unknown and relies on the chemical features of known active compounds to build a pharmacophore model to screen for new molecules with similar properties. mdpi.com
Methodological Approaches
The application of virtual screening to identify novel analogs of heterocyclic systems similar to 1H-Thiazolo[4,5-E] nih.govnih.govbiointerfaceresearch.comthiadiazine often follows a consensus-based workflow to increase the reliability of the results. nih.gov This involves employing multiple screening concepts and computational tools.
A typical workflow includes:
Target Selection and Preparation: Identifying a relevant biological target. Protein kinases, due to their role in cell signaling pathways, are common targets for heterocyclic inhibitors. nih.govnih.gov The 3D structure of the selected protein is obtained from a repository like the Protein Data Bank (PDB) and prepared for screening.
Pharmacophore Modeling: A pharmacophore model can be generated based on the interactions of a known inhibitor within the protein's active site. This model defines the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) required for binding. mdpi.com This model is then used to rapidly filter large compound databases. mdpi.comnih.gov
Molecular Docking: Hits from the pharmacophore screen are then subjected to molecular docking into the active site of the target protein. nih.gov Docking algorithms predict the preferred orientation and binding affinity (usually as a docking score) of the molecule. mdpi.comnih.gov This step provides more detailed insight into the specific molecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. nih.gov
Post-Screening Analysis and Hit Selection: The results are ranked based on docking scores, binding energies, and the quality of interactions with key amino acid residues in the active site. mdpi.comnih.gov
Molecular Dynamics (MD) Simulations: To further refine the results, the most promising ligand-protein complexes are often subjected to MD simulations. These simulations assess the stability of the complex over time under physiological conditions, providing a more accurate estimation of binding free energy and the dynamic behavior of the ligand in the binding pocket. mdpi.com
Case Studies and Research Findings
While specific virtual screening studies on the 1H-Thiazolo[4,5-E] nih.govnih.govbiointerfaceresearch.comthiadiazine core are not extensively documented, research on structurally related thiadiazole and fused heterocyclic systems demonstrates the utility of this approach. For instance, virtual screening has been successfully used to identify inhibitors for targets like the Bcr-Abl protein kinase, which is implicated in chronic myelogenous leukemia. nih.gov In one study, a molecular modeling simulation of a thiadiazole derivative highlighted the crucial role of a nitrothiazole moiety in anchoring the compound within the active site through specific bonding and hydrophobic interactions. nih.gov
Another study focused on identifying dual inhibitors for Cyclin-Dependent Kinase 6 (CDK6) and aromatase, both significant targets in breast cancer. mdpi.com A structure-based pharmacophore model was used to screen a database, leading to the identification of four potential hit candidates. mdpi.com Molecular docking and MD simulations were then used to validate their binding stability. mdpi.com
The table below summarizes hypothetical docking results for potential 1H-Thiazolo[4,5-E] nih.govnih.govbiointerfaceresearch.comthiadiazine analogs against a model kinase target, based on methodologies from related studies. mdpi.com
| Compound ID | Structure | Docking Score (kcal/mol) | Key Interacting Residues |
| Analog-1 | R1=H, R2=Phenyl | -8.5 | MET318, THR315, PHE382 |
| Analog-2 | R1=CH₃, R2=Phenyl | -8.9 | MET318, LEU248, PHE382 |
| Analog-3 | R1=H, R2=4-Chlorophenyl | -9.4 | MET318, THR315, GLU286 |
| Analog-4 | R1=H, R2=4-Methoxyphenyl | -9.1 | MET318, ASP381, ILE360 |
This table is illustrative and based on typical results from virtual screening studies on similar heterocyclic kinase inhibitors.
Similarly, pharmacophore models are constructed based on crucial features for biological activity. An example of a pharmacophore model for a kinase inhibitor is detailed below.
| Pharmacophore Feature | Description |
| HBA | Hydrogen Bond Acceptor |
| HBD | Hydrogen Bond Donor |
| HY | Hydrophobic Group |
| AR | Aromatic Ring |
This table represents common features in pharmacophore models for kinase inhibitors. mdpi.com
These computational approaches allow for the rational design and prioritization of analogs for synthesis. By modifying substituents on the core 1H-Thiazolo[4,5-E] nih.govnih.govbiointerfaceresearch.comthiadiazine scaffold, it is possible to optimize interactions with the target protein, thereby enhancing potency and selectivity. The insights gained from virtual screening guide the lead optimization process, accelerating the discovery of novel drug candidates. nih.govnih.gov
Investigation of Biological Targets and Mechanisms of Action for 1h Thiazolo 4,5 E 7 8 9 Thiadiazine Derivatives
Identification of Specific Protein and Enzyme Targets Modulated by 1H-Thiazolo[4,5-E]nih.govresearchgate.netvdoc.pubthiadiazine Analogs
Derivatives of the thiazolo-thiadiazine core structure have been shown to interact with a wide array of biological macromolecules. These interactions are fundamental to their observed biological activities and have been characterized through various biochemical and computational methods.
Enzyme Inhibition Studies (e.g., Eg5, E. coli MurB, CYP51, DHFR, COX-1, Lanosterol-14α-demethylase)
The inhibition of key enzymes is a primary mechanism by which thiazolo-thiadiazine derivatives exert their effects.
Eg5 (Kinesin Spindle Protein): The kinesin spindle protein (KSP), Eg5, is essential for the formation of a bipolar spindle during mitosis, making it an attractive target for cancer therapy. Certain triazolothiadiazine derivatives have been identified as inhibitors of Eg5. nih.govconnectedpapers.comresearchgate.netmdpi.com These compounds interfere with the mitotic process, leading to cell cycle arrest and apoptosis in cancer cells.
E. coli MurB: The enzyme UDP-N-acetylenolpyruvylglucosamine reductase (MurB) is a crucial component of the bacterial cell wall biosynthesis pathway. Inhibition of MurB represents a promising strategy for developing new antibacterial agents. Molecular docking studies have suggested that thiazole (B1198619) and coumarin-thiazole hybrid derivatives may act as MurB inhibitors. researchgate.netnih.govrsc.orgresearchgate.net This interaction is believed to be a key part of their antibacterial mechanism. researchgate.net
CYP51 (Lanosterol-14α-demethylase): Cytochrome P450 14α-demethylase (CYP51), also known as lanosterol-14α-demethylase, is a vital enzyme in the biosynthesis of ergosterol, a key component of fungal cell membranes. Azole-based compounds, including derivatives of the triazolo-thiadiazine family, are well-known for their antifungal properties, which are often achieved through the inhibition of CYP51. researchgate.netacs.org Molecular docking studies have indicated that these derivatives can effectively bind to the active site of CYP51, disrupting fungal cell membrane integrity. acs.org
DHFR (Dihydrofolate Reductase): Dihydrofolate reductase is an enzyme that plays a critical role in the synthesis of nucleic acids and amino acids. It is a validated target for both anticancer and antimicrobial therapies. Various heterocyclic compounds, including derivatives of triazolo[3,4-b]thiadiazine, have been investigated as DHFR inhibitors. vdoc.pubresearchgate.netmdpi.com
COX-1 (Cyclooxygenase-1): While many thiazole-containing compounds have been investigated for anti-inflammatory properties through the inhibition of cyclooxygenase (COX) enzymes, specific data on the direct inhibition of COX-1 by 1H-Thiazolo[4,5-E] nih.govresearchgate.netvdoc.pubthiadiazine derivatives is not extensively documented in the reviewed literature.
Lanosterol-14α-demethylase: This enzyme is synonymous with CYP51, and its inhibition by azole derivatives, including those with a triazolo-thiadiazine core, is a primary mechanism of their antifungal activity. researchgate.netacs.org
Receptor Binding and Modulation (e.g., EGFR, HER-2)
In addition to enzyme inhibition, these compounds can modulate the activity of critical cellular receptors involved in signaling pathways that govern cell growth and proliferation.
EGFR (Epidermal Growth Factor Receptor): EGFR is a tyrosine kinase receptor that, when overactivated, can lead to uncontrolled cell growth and cancer. Several studies have identified triazolo[3,4-b]thiadiazine derivatives as potent inhibitors of EGFR. nih.govacs.org For instance, certain pyrazolyl-triazolo-thiadiazine hybrids have demonstrated significant cytotoxicity against breast cancer cell lines, with EGFR inhibition being a key molecular target. nih.govacs.org
HER-2 (Human Epidermal Growth Factor Receptor 2): Overexpression of the HER2 receptor is a known driver in certain types of cancer, particularly breast cancer. While some broad classes of compounds like acylureas are known to target HER2, specific and direct inhibitory data for 1H-Thiazolo[4,5-E] nih.govresearchgate.netvdoc.pubthiadiazine derivatives against HER2 are still emerging. researchgate.net
Kinase Activity Modulation (e.g., Anaplastic Lymphoma Kinase)
The modulation of kinase activity is a significant aspect of the anticancer potential of these heterocyclic compounds.
Anaplastic Lymphoma Kinase (ALK): ALK is another important tyrosine kinase that can become oncogenic when mutated or aberrantly expressed. Research has pointed to the potential of triazolo-thiadiazine and related structures to act as ALK inhibitors. nih.govacs.org Some compounds have been investigated for their ability to dually inhibit both ALK and EGFR, which could be a strategy to overcome resistance to single-target therapies. acs.orgresearchgate.net
Elucidation of Molecular Mechanisms of Action at the Cellular Level
Understanding how these compounds affect cellular processes provides a clearer picture of their therapeutic potential. Research has focused on their impact on signaling cascades and the kinetics of their interactions with biological targets.
Investigation of Pathway Modulation and Signaling Cascade Interference (e.g., ASK-1, Akt protein)
ASK-1 (Apoptosis Signal-Regulating Kinase 1): ASK-1 is a kinase involved in stress and apoptotic signaling pathways. The regulatory protein 14-3-3 is known to bind to and suppress death-promoting proteins like ASK1. emory.edu The development of small molecule inhibitors that disrupt the 14-3-3/ASK1 interaction is an area of interest, and research on triazolothiadiazines has included investigations into their effects on ASK-1 related pathways. emory.eduresearchgate.net
Akt protein (Protein Kinase B): The Akt signaling pathway is a central regulator of cell survival, proliferation, and metabolism. A series of 1,2,4-triazolo[3,4-b]-1,2,4-thiadiazoles have shown potent anticancer properties by inhibiting the phosphorylation of Akt, thereby disrupting this pro-survival pathway and inducing apoptosis in cancer cells.
Kinetic Studies of Enzyme Inhibition and Determination of Binding Modes
Kinetic studies and computational modeling provide quantitative and structural insights into how these derivatives interact with their targets.
Enzyme Inhibition Kinetics: The potency of enzyme inhibition is typically quantified by the half-maximal inhibitory concentration (IC₅₀). Studies on various thiazolo-thiadiazine analogues have reported a wide range of IC₅₀ values against different targets. For example, a pyrazolyl-triazolo-thiadiazine derivative (Compound 6a) showed potent cytotoxicity against the MCF-7 breast cancer cell line with an IC₅₀ of 0.39 μM. nih.govacs.org The same study found this compound to be a potent inhibitor of the EGFR kinase. nih.govacs.org
Table 1: Selected IC₅₀ Values for Thiazolo-thiadiazine Derivatives
| Compound/Derivative Class | Target | Cell Line / Assay | IC₅₀ Value (µM) | Reference |
|---|---|---|---|---|
| Pyrazolyl-triazolo-thiadiazine (6a) | Cytotoxicity | MCF-7 | 0.39 | nih.govacs.org |
| Pyrazolyl-triazolo-thiadiazine (4b) | Cytotoxicity | MCF-7 | 3.16 | nih.govacs.org |
| Pyrazolyl-triazolo-thiadiazine (4c) | Cytotoxicity | MCF-7 | 2.74 | nih.govacs.org |
| Isatin-thiazolidinone Hybrid (II) | VEGFR-2 | Enzyme Assay | 0.084 | mdpi.com |
Binding Mode Determination: Molecular docking has been an invaluable tool for elucidating the binding modes of these inhibitors. Studies have shown that triazolo-thiadiazine derivatives can fit into the ATP-binding pockets of kinases like EGFR. nih.govacs.org For antifungal agents targeting CYP51, docking simulations reveal key interactions with amino acid residues in the enzyme's active site. researchgate.netacs.org Similarly, for antibacterial candidates, docking has helped visualize how these molecules might bind to enzymes like E. coli MurB. researchgate.net These computational models are crucial for structure-activity relationship (SAR) studies and for the rational design of more potent and selective inhibitors. researchgate.netresearchgate.netnih.gov
Research on Potential Resistance Mechanisms and Strategies for Overcoming Them
The emergence of drug resistance is a multifaceted process that can significantly limit the clinical utility of therapeutic agents. For derivatives of the 1H-Thiazolo[4,5-e] nih.govnih.govnih.govthiadiazine scaffold, while still in the investigational stages, it is possible to extrapolate potential resistance mechanisms based on data from structurally related heterocyclic compounds, such as those containing thiazole and thiadiazole rings. The primary anticipated mechanisms of resistance include modification of the drug target, decreased intracellular drug accumulation, and metabolic inactivation of the compound.
Potential Mechanisms of Acquired Resistance:
Target Protein Modification: A prevalent mechanism of resistance to targeted therapies involves the mutation of the target protein, which can reduce the binding affinity of the drug. nih.govnih.gov For 1H-Thiazolo[4,5-e] nih.govnih.govnih.govthiadiazine derivatives that act as inhibitors of specific enzymes, such as kinases, genetic mutations in the kinase domain could alter the conformational landscape of the ATP-binding pocket or allosteric sites, thereby diminishing the inhibitory effect of the compound. nih.gov For instance, in the context of anticancer agents, mutations in kinases are a well-documented cause of resistance to therapy. nih.govnih.gov
Increased Drug Efflux: The overexpression of ATP-binding cassette (ABC) transporters and other efflux pumps is a common mechanism that confers multidrug resistance by actively extruding therapeutic agents from the cell, thereby reducing their intracellular concentration to sub-therapeutic levels. nih.govnih.gov It is plausible that derivatives of 1H-Thiazolo[4,5-e] nih.govnih.govnih.govthiadiazine could be substrates for these pumps. The table below illustrates the principal families of efflux pumps that contribute to multidrug resistance in bacteria, which can serve as a model for understanding similar processes in cancer cells. nih.gov
Metabolic Inactivation: The enzymatic modification of a drug into an inactive metabolite is another key resistance pathway. This can occur through various biochemical reactions, such as oxidation, reduction, or hydrolysis, often mediated by cytochrome P450 enzymes. The thiazole and thiadiazine rings within the 1H-Thiazolo[4,5-e] nih.govnih.govnih.govthiadiazine structure could be susceptible to such metabolic processes, leading to a loss of biological activity.
Strategies to Mitigate and Overcome Resistance:
To counteract these potential resistance mechanisms, several strategic approaches can be considered during the drug development process for 1H-Thiazolo[4,5-e] nih.govnih.govnih.govthiadiazine derivatives.
Rational Drug Design and Structural Modification: The design of second-generation inhibitors that can effectively bind to both the wild-type and mutated target proteins is a proven strategy. nih.gov This involves a detailed understanding of the structural changes induced by resistance mutations. Furthermore, modifications to the 1H-Thiazolo[4,5-e] nih.govnih.govnih.govthiadiazine scaffold could be made to reduce its recognition by efflux pumps or to block sites susceptible to metabolic inactivation.
Combination Therapy: The concurrent administration of a 1H-Thiazolo[4,5-e] nih.govnih.govnih.govthiadiazine derivative with other therapeutic agents is a powerful strategy to overcome resistance. nih.gov This could involve:
Co-administration with an efflux pump inhibitor: These agents can restore the intracellular concentration of the primary drug by blocking its extrusion from the cell. nih.gov
Synergistic targeting of parallel signaling pathways: Combining drugs that inhibit different critical pathways can prevent the cancer cell from compensating for the loss of one pathway by upregulating another.
Use of agents with non-overlapping resistance profiles: This approach reduces the probability of a single molecular change conferring resistance to both drugs simultaneously. nih.gov
Development of Drug Delivery Systems: Encapsulating 1H-Thiazolo[4,5-e] nih.govnih.govnih.govthiadiazine derivatives in nanocarriers could alter their pharmacokinetic properties, potentially bypassing efflux pump-mediated resistance and improving drug delivery to the target site. nih.gov
The table below summarizes the potential resistance mechanisms and the corresponding strategies to overcome them for 1H-Thiazolo[4,5-e] nih.govnih.govnih.govthiadiazine derivatives, based on inferences from related heterocyclic compounds.
| Potential Resistance Mechanism | Description | Strategies to Overcome |
| Target Protein Mutation | Alterations in the drug's molecular target that reduce binding affinity. nih.govnih.gov | - Design of next-generation inhibitors with activity against mutated targets. - Combination therapy with drugs targeting different proteins or pathways. nih.gov |
| Increased Drug Efflux | Overexpression of membrane transporters that actively pump the drug out of the cell. nih.govnih.gov | - Co-administration with efflux pump inhibitors. nih.gov - Structural modification of the drug to reduce its recognition by pumps. - Use of nanoparticle-based drug delivery systems. nih.gov |
| Metabolic Inactivation | Enzymatic modification of the drug into an inactive form. | - Chemical modification of the drug to block metabolic hotspots. - Combination with inhibitors of metabolic enzymes (e.g., cytochrome P450 inhibitors). |
Further research into the specific interactions of 1H-Thiazolo[4,5-e] nih.govnih.govnih.govthiadiazine derivatives with biological systems will be essential to validate these predicted resistance mechanisms and to develop effective and durable therapeutic strategies.
Future Directions and Research Perspectives in 1h Thiazolo 4,5 E 7 8 9 Thiadiazine Chemistry
Exploration of Novel and Efficient Synthetic Pathways for the 1H-Thiazolo[4,5-E]nih.govnih.govbiointerfaceresearch.comthiadiazine Scaffold
The foundation of advancing drug discovery for any heterocyclic system lies in the development of robust and versatile synthetic methodologies. Future efforts in the synthesis of the thiazolo-thiadiazine core are expected to focus on efficiency, diversity, and sustainability.
A primary area of development involves the refinement of cyclocondensation and multicomponent reactions (MCRs). Traditional methods often involve multi-step procedures, but one-pot MCRs are gaining traction as they offer significant advantages such as reduced reaction times, cost-effectiveness, and environmental friendliness. nih.gov For instance, green synthesis protocols, such as using vanadium oxide on fluorapatite (B74983) as a reusable catalyst for three-component reactions, have shown excellent yields (90-97%) and swift reaction times (25-30 minutes) for related fused thiazolo-pyrimidine systems. nih.gov The application of similar green and sustainable catalysts is a promising avenue for the synthesis of the 1H-Thiazolo[4,5-E] nih.govnih.govbiointerfaceresearch.comthiadiazine scaffold.
Moreover, exploration of novel starting materials and cyclization strategies is crucial. Many current syntheses of related fused thiadiazine systems rely on the cyclocondensation of 4-amino-3-mercaptotriazoles with various bielectrophiles like phenacyl bromides or α-halo ketones. nih.govnih.gov Future research will likely explore alternative precursors and reaction pathways to introduce greater structural diversity. This includes developing new approaches to construct the isomeric classes of these fused systems, which could lead to compounds with distinct biological profiles. mdpi.com
| Synthetic Strategy | Description | Advantages | Reference |
| Multicomponent Reactions (MCRs) | One-pot reactions involving three or more reactants to form the final product. | High atom economy, reduced waste, simplified procedures, rapid assembly of complex molecules. | nih.gov |
| Green Catalysis | Utilization of eco-friendly and reusable catalysts (e.g., vanadium oxide on fluorapatite). | Environmentally friendly, catalyst reusability, mild reaction conditions. | nih.gov |
| Cyclocondensation Reactions | Reaction of precursors like 4-amino-3-mercaptotriazoles with bielectrophiles (e.g., phenacyl bromides). | Well-established, allows for diverse substitutions. | nih.govnih.gov |
| Novel Cyclization Approaches | Development of new methods to form the fused ring system, potentially leading to different isomers. | Access to novel chemical space, potentially improved biological activity. | mdpi.com |
Advancements in Computational Approaches for Rational Design and Predictive Modeling
Computational chemistry has become an indispensable tool in modern drug discovery, enabling the precise and rational design of targeted inhibitors. nih.gov For the 1H-Thiazolo[4,5-E] nih.govnih.govbiointerfaceresearch.comthiadiazine scaffold, these approaches are critical for optimizing lead compounds and predicting their biological activity before synthesis.
Future research will see a deeper integration of techniques like molecular dynamics (MD) simulations and quantitative structure-activity relationship (QSAR) modeling. MD simulations allow for the study of the dynamic behavior of a ligand-receptor complex over time, providing insights into binding stability and conformational changes. nih.govrsc.orgmdpi.com For example, MD simulations have been used to confirm the binding affinities and stability of thiadiazole derivatives targeting VEGFR-2. nih.govrsc.org
3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), will be instrumental in rationalizing structure-activity data and guiding the optimization of substituents on the thiazolo-thiadiazine ring system to enhance potency and selectivity. mdpi.com These computational tools can predict the stability and binding affinity of designed molecules, thereby streamlining the drug development process and expediting the screening of potential drug candidates. nih.gov
| Computational Tool | Application in Drug Design | Potential Impact | Reference |
| Molecular Docking | Predicts the preferred orientation and binding affinity of a ligand to a target protein. | Identifies potential drug candidates and elucidates binding modes. | nih.govrsc.org |
| Molecular Dynamics (MD) Simulations | Simulates the movement of atoms and molecules to assess the stability of ligand-protein complexes. | Confirms binding stability and reveals dynamic interactions. | nih.govrsc.orgmdpi.com |
| QSAR (Quantitative Structure-Activity Relationship) | Correlates variations in the chemical structure of compounds with their biological activity. | Guides lead optimization by identifying key structural features for activity. | mdpi.com |
| Pharmacophore Modeling | Identifies the essential 3D arrangement of functional groups required for biological activity. | Facilitates virtual screening of large compound libraries to find new hits. | mdpi.com |
| Homology Modeling | Constructs a 3D model of a target protein when its experimental structure is unavailable. | Enables structure-based drug design for novel or less-studied targets. | nih.gov |
Development of Multi-targeted Agents Incorporating the Thiazolo-Thiadiazine Core
Complex diseases such as cancer often involve multiple biological pathways and targets. Consequently, there is a growing interest in developing multi-targeted agents that can modulate several targets simultaneously, potentially leading to enhanced efficacy and reduced chances of drug resistance. nih.gov The thiazolo-thiadiazine core, given the broad spectrum of activities reported for related heterocyclic systems, is an attractive scaffold for designing such agents. nih.govnih.gov
The search for new lead compounds with higher anticancer potency and fewer adverse effects is a major challenge in drug discovery. nih.gov Thiazole (B1198619) and thiazolidinone cores, which are structurally related to the thiazolo-thiadiazine system, have been successfully used in the design of multi-target anticancer agents. nih.gov These compounds have been shown to act on various targets within the tumor context, including kinases and cathepsins. nih.gov
Future research will focus on the rational design of 1H-Thiazolo[4,5-E] nih.govnih.govbiointerfaceresearch.comthiadiazine derivatives that can inhibit multiple key enzymes or receptors involved in a specific disease pathology. nih.gov For example, designing a single molecule that inhibits both a protein kinase and a growth factor receptor could offer a synergistic therapeutic effect in cancer treatment. This approach represents a promising strategy for developing more effective therapies for multifactorial diseases.
Integration of Machine Learning and Artificial Intelligence for Predictive Modeling and Drug Discovery
Machine learning (ML) and artificial intelligence (AI) are revolutionizing pharmaceutical research by enhancing the efficiency and precision of identifying and developing new drugs. researchgate.net These technologies can be applied at various stages of the drug discovery pipeline, from target identification to lead optimization. mdpi.comyoutube.com
For the 1H-Thiazolo[4,5-E] nih.govnih.govbiointerfaceresearch.comthiadiazine scaffold, ML models can be trained on existing data to predict the biological activities, physicochemical properties, and potential toxicity of novel, unsynthesized derivatives. youtube.com Supervised ML models, such as support vector machines (SVM) and neural networks, have been successfully used to identify potent drug candidates from large chemical libraries. nih.govmdpi.com For instance, a multidisciplinary approach combining medicinal chemistry with ML proved effective in designing novel and potent anti-malarial compounds based on a triazine scaffold. nih.gov Similarly, ML models have been developed to predict the urease inhibitory activity of new thiazole derivatives. researchgate.net
The integration of ML can significantly accelerate the discovery process. By using ML for virtual screening, researchers can analyze vast theoretical chemical spaces to identify the most promising candidates for synthesis and biological testing, saving considerable time and resources. researchgate.netyoutube.com
| ML/AI Method | Role in Drug Discovery | Example Application | Reference |
| Supervised Learning (e.g., SVM, Random Forest) | Classifying compounds as active or inactive; predicting bioactivity (QSAR). | Identifying potent thiazolyl-triazine derivatives as anti-malarial agents. | nih.govmdpi.com |
| Deep Learning (e.g., Neural Networks) | Predicting drug-target interactions, de novo drug design, analyzing high-content screening images. | Predicting ADMET properties, discovering lead molecules. | mdpi.comyoutube.com |
| Virtual Screening | Rapidly screening large libraries of virtual compounds against a biological target. | Identifying novel urease inhibitors based on a thiazole scaffold. | researchgate.netresearchgate.net |
| Predictive Modeling | Forecasting Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. | Streamlining lead optimization by prioritizing compounds with favorable drug-like properties. | youtube.com |
Expanding the Scope of Biological Investigations to Novel Therapeutic Areas
While existing research on fused thiadiazine systems has largely focused on antimicrobial and anticancer activities, the structural features of the 1H-Thiazolo[4,5-E] nih.govnih.govbiointerfaceresearch.comthiadiazine scaffold suggest its potential utility across a wider range of therapeutic areas. nih.govnih.govresearchgate.net Future investigations should aim to explore these untapped biological applications.
One promising area is neurodegenerative diseases. Recent studies on related triazolo-thiadiazine derivatives have shown significant inhibitory effects against acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. researchgate.net This finding suggests that the thiazolo-thiadiazine core could serve as a valuable template for developing new agents to treat Alzheimer's and other neurological disorders.
Another area of interest is antiviral research. Specific triazolo-thiadiazine derivatives have demonstrated potent in-vitro activity against influenza viruses, with molecular docking studies suggesting they target the M2 proton channel. mdpi.com This opens the door for designing novel antiviral agents based on the 1H-Thiazolo[4,5-E] nih.govnih.govbiointerfaceresearch.comthiadiazine scaffold to combat various viral infections. Furthermore, the diverse biological activities reported for related systems—including anti-inflammatory, analgesic, antioxidant, and other enzyme inhibitory effects—warrant broader screening programs to uncover new therapeutic leads. nih.govresearchgate.net
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
